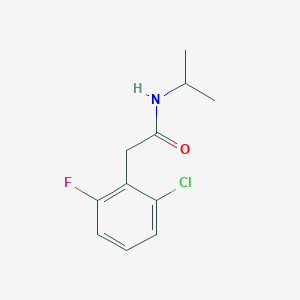
1-Chloro-5-fluoro-4-nitro-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-5-fluoro-4-nitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2ClF4NO2 It is characterized by the presence of chloro, fluoro, nitro, and trifluoromethyl groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Chloro-5-fluoro-4-nitro-2-(trifluoromethyl)benzene typically involves multi-step reactions. One common method includes the nitration of 1-chloro-2-(trifluoromethyl)benzene followed by fluorination. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-Chloro-5-fluoro-4-nitro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the chloro group with an amine or alkoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly affecting the trifluoromethyl group under strong oxidative conditions.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-5-fluoro-4-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Wirkmechanismus
The mechanism by which 1-Chloro-5-fluoro-4-nitro-2-(trifluoromethyl)benzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like nitro and trifluoromethyl enhances its reactivity, allowing it to form stable complexes with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-5-fluoro-4-nitro-2-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-Chloro-4-nitro-2-(trifluoromethyl)benzene: Similar in structure but lacks the fluoro group, which can affect its reactivity and applications.
4-Chloro-1-nitro-2-(trifluoromethyl)benzene: Another closely related compound with different positioning of the chloro and nitro groups, leading to variations in chemical behavior.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity patterns.
Eigenschaften
IUPAC Name |
1-chloro-5-fluoro-4-nitro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF4NO2/c8-4-2-5(9)6(13(14)15)1-3(4)7(10,11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGABOSIUTLTMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-bromoethyl)piperidin-1-yl]ethanone](/img/structure/B2642250.png)
![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}[4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B2642251.png)

![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-bromophenyl)methanone](/img/structure/B2642254.png)
![(E)-N-({3-[(1E)-(HYDROXYIMINO)METHYL]-2,4,6-TRIMETHYLPHENYL}METHYLIDENE)HYDROXYLAMINE](/img/structure/B2642255.png)
![N-(4-methoxybenzyl)-2-{[6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B2642256.png)

![N-allyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2642259.png)


![3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}propanoic acid](/img/structure/B2642269.png)

![5-TERT-BUTYL-3-(4-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B2642271.png)
